molecular formula C10H20N2O B13541628 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine

2-(2-(Pyrrolidin-1-yl)ethyl)morpholine

Cat. No.: B13541628
M. Wt: 184.28 g/mol
InChI Key: GZZGQHMTRDXZNT-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-yl)ethyl)morpholine is an organic compound that features both a pyrrolidine ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine typically involves the reaction of morpholine with 2-bromoethylpyrrolidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in morpholine attacks the carbon atom bonded to the bromine in 2-bromoethylpyrrolidine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(Pyrrolidin-1-yl)ethyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Pyrrolidin-1-yl)ethyl)piperidine
  • 2-(2-(Pyrrolidin-1-yl)ethyl)azetidine
  • 2-(2-(Pyrrolidin-1-yl)ethyl)pyrrole

Uniqueness

2-(2-(Pyrrolidin-1-yl)ethyl)morpholine is unique due to the presence of both a pyrrolidine ring and a morpholine ring. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)morpholine

InChI

InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-11-4-8-13-10/h10-11H,1-9H2

InChI Key

GZZGQHMTRDXZNT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2CNCCO2

Origin of Product

United States

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